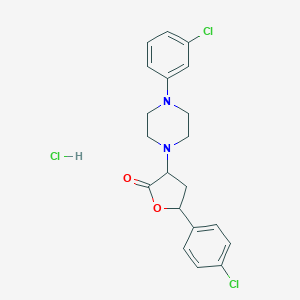
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a heterocyclic organic compound that belongs to the class of furanones and has a molecular weight of 438.3 g/mol.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride involves its binding to the dopamine D2 and serotonin 5-HT2A receptors, thereby blocking their activity. This results in a decrease in the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, behavior, and cognition.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride include a decrease in the release of dopamine and serotonin, which can lead to a decrease in mood, motivation, and cognitive function. It has also been shown to have anxiolytic and antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride in lab experiments is its potent and selective antagonism of the dopamine D2 and serotonin 5-HT2A receptors, which allows for the precise manipulation of these neurotransmitter systems. However, a limitation of its use is its potential for off-target effects, as it may also bind to other receptors in the brain.
Orientations Futures
There are several future directions for the use of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride in scientific research. One possible direction is the investigation of its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Another direction is the development of more selective and potent compounds based on its structure, which may have improved therapeutic potential. Additionally, its potential as a tool for studying the neural mechanisms underlying psychiatric disorders, such as schizophrenia and depression, warrants further investigation.
Méthodes De Synthèse
The synthesis of 2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride involves the reaction of 4-chlorobenzaldehyde with 3-chlorophenylpiperazine to form the intermediate compound, which is then reacted with furan-2(3H)-one to produce the final product.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride has been widely used in scientific research due to its potential applications in the field of neuroscience. It has been shown to act as a potent antagonist of the dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition.
Propriétés
Numéro CAS |
139084-83-6 |
|---|---|
Nom du produit |
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-piperazinyl)-, monohydrochloride |
Formule moléculaire |
C20H21Cl3N2O2 |
Poids moléculaire |
427.7 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]oxolan-2-one;hydrochloride |
InChI |
InChI=1S/C20H20Cl2N2O2.ClH/c21-15-6-4-14(5-7-15)19-13-18(20(25)26-19)24-10-8-23(9-11-24)17-3-1-2-16(22)12-17;/h1-7,12,18-19H,8-11,13H2;1H |
Clé InChI |
BSLXWUIQYHMFBX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2CC(OC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl.Cl |
SMILES canonique |
C1CN(CCN1C2CC(OC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl.Cl |
Synonymes |
2(3H)-Furanone, dihydro-5-(4-chlorophenyl)-3-(4-(3-chlorophenyl)-1-pip erazinyl)-, monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



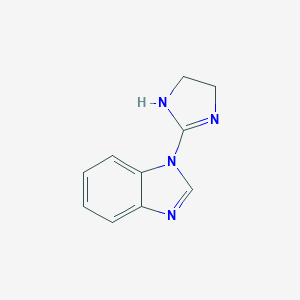
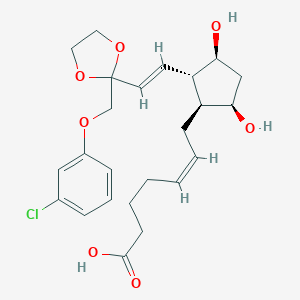
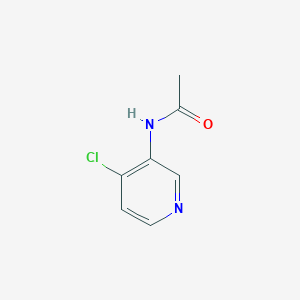
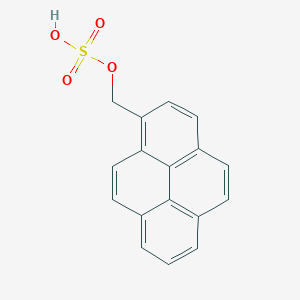
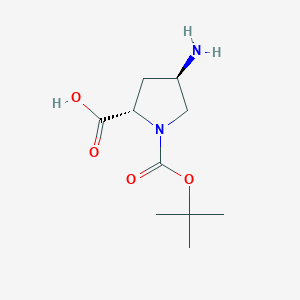
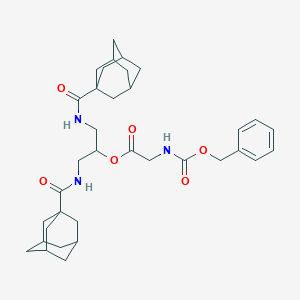
![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
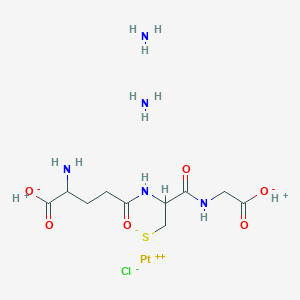
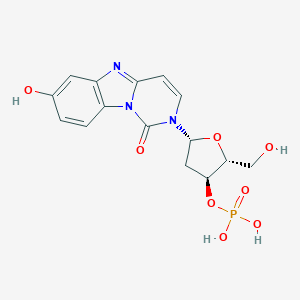
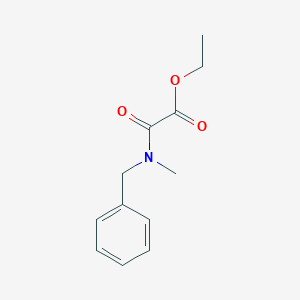
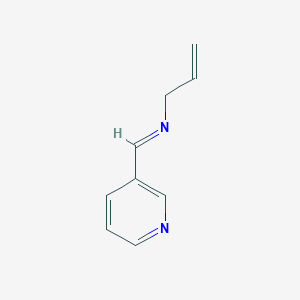
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)